CYP26A1 Inhibitory Potency: 77-Fold Enhancement Over Structurally Related Pyrrole-Based Comparator
Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate inhibits human CYP26A1 with an IC50 of 13 nM in MCF7 cell microsomes [1]. In the same assay system, a structurally related pyrrole derivative (BDBM50401161/CHEMBL2205777) exhibits an IC50 of 1000 nM [2]. This represents a 77-fold potency advantage for the target compound.
| Evidence Dimension | CYP26A1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | BDBM50401161 (CHEMBL2205777): 1000 nM |
| Quantified Difference | 77-fold more potent (13 nM vs 1000 nM) |
| Conditions | Human MCF7 cell microsomes; [3H]ATRA substrate; 1 hr incubation; scintillation counter analysis |
Why This Matters
This 77-fold potency differential directly impacts the achievable concentration range for CYP26A1 modulation experiments, making the target compound suitable for applications requiring potent retinoid pathway intervention at lower doses.
- [1] BindingDB. BDBM50401154 (CHEMBL2205775). IC50: 13 nM for CYP26A1 in human MCF7 cell microsomes. View Source
- [2] BindingDB. BDBM50401161 (CHEMBL2205777). IC50: 1.00E+3 nM for CYP26A1 in human MCF7 cell microsomes. View Source
